Sildenafil N-Oxide

Vue d'ensemble

Description

Sildenafil N-Oxide: Comprehensive Analysis

Sildenafil, commonly known by its trade name Viagra, is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), which results in the potentiation of the effect of nitric oxide (NO) through increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . Sildenafil N-Oxide is a derivative of sildenafil, which may have similar pharmacological properties, although the specific studies on Sildenafil N-Oxide are not provided in the data.

Synthesis Analysis

The synthesis of sildenafil or its derivatives like Sildenafil N-Oxide is not detailed in the provided papers. However, sildenafil itself is known to be a selective inhibitor of cGMP-specific PDE5, and its synthesis would involve complex organic chemistry techniques to ensure the selectivity and efficacy of the drug .

Molecular Structure Analysis

The molecular structure of sildenafil is designed to specifically inhibit PDE5 with high selectivity. It has a geometric mean IC50 of 3.5 nM for PDE5, which is significantly lower than its IC50 values for other PDE isozymes, indicating a high degree of specificity . The structure of Sildenafil N-Oxide would include an N-oxide group, which could potentially affect its pharmacokinetics and pharmacodynamics, although specific details are not provided in the data.

Chemical Reactions Analysis

Sildenafil interacts with nitric oxide (NO) donors such as isosorbide mononitrate (ISMN) and glyceryl trinitrate (GTN), leading to significant reductions in blood pressure . It also enhances NO-mediated vasodilation in the corpus cavernosum and other vascular beds . Additionally, sildenafil potentiates the inhibitory effects of NO on platelet aggregation, suggesting potential antiplatelet actions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sildenafil include its ability to be orally effective and its interaction with the NO-cGMP pathway. Sildenafil's effects on blood pressure are potentiated when coadministered with organic nitrates, leading to contraindications for patients using nitrates . It also stimulates the expression of enzymes like heme oxygenase (HO-1) and inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells through distinct signaling pathways .

Case Studies

Several case studies highlight the clinical applications of sildenafil. For instance, sildenafil has been used to facilitate the weaning of inhaled nitric oxide in patients with pulmonary hypertension following the placement of a biventricular-assist device . It has also been shown to prevent indomethacin-induced gastropathy in rats by reducing leukocyte adhesion and maintaining gastric blood flow . In chronic heart failure, sildenafil improved pulmonary hemodynamics, diffusion capacity, and exercise performance . Lastly, sildenafil was found to decrease rectal tone and increase rectal volumes to reach perception thresholds in both healthy subjects and patients with irritable bowel syndrome .

Applications De Recherche Scientifique

Pharmacology and Clinical Applications

Sildenafil N-Oxide, known for its role in treating erectile dysfunction (ED), has expanded its applications significantly since its discovery. The pharmacological basis of its function lies in the nitric oxide/cGMP pathway. Sildenafil N-Oxide inhibits phosphodiesterase type 5 (PDE5), which leads to various clinical uses. It's now used in treating pulmonary arterial hypertension and lower urinary symptoms. Researchers are also exploring its efficacy in rapid ejaculation, ED with lower urinary tract symptoms, and post-radical prostatectomy cases. Its enhancement of nitric oxide plays a crucial role in various physiological processes, including vascular tone regulation and smooth muscle relaxation, which are pivotal in these applications (Andersson, 2018) (Mitka, 2003).

Cardioprotection and Cardiovascular Effects

Sildenafil N-Oxide has been found to have cardioprotective effects in animal models of ischemia-reperfusion injury, primarily through nitric oxide generation and the opening of mitochondrial ATP-sensitive potassium channels. This discovery opens the possibility of using sildenafil in patients with cardiovascular diseases. It also has a modest vasodilator effect, potentially increasing coronary blood flow and coronary flow reserve, improving the vasomotor aspect of endothelial dysfunction in heart failure and diabetes (Kukreja et al., 2004) (Gillies et al., 2002).

Neurological and Pulmonary Applications

Sildenafil's effects on the central nervous system include neuroprotection in multiple sclerosis, memory enhancement, and promotion of neurogenesis. It also shows potential in treating age-related memory impairment. In the pulmonary system, sildenafil has been effective in reducing pulmonary hypertension and managing pain in animal and human studies (Uthayathas et al., 2007).

Maternal and Fetal Health

In the context of pregnancy, sildenafil has been studied for its potential benefits in preventing preeclampsia and intrauterine growth restriction. It's particularly effective in placental insufficiency, showing a significant increase in fetal weight at birth. This highlights sildenafil's promising role in improving maternal-fetal morbidity (Ferreira et al., 2019).

Orientations Futures

Propriétés

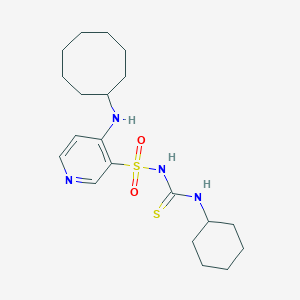

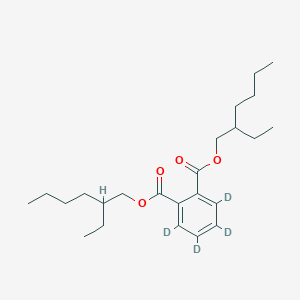

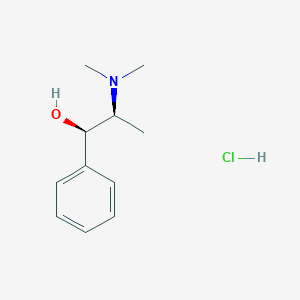

IUPAC Name |

5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGFLCMKCZPSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148938 | |

| Record name | Sildenafil N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sildenafil N-Oxide | |

CAS RN |

1094598-75-0 | |

| Record name | Sildenafil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094598750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sildenafil N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1094598-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILDENAFIL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380S4M4VB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)